molecular formula C15H20N2 B11880236 2-(6-Ethyl-5-methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole

2-(6-Ethyl-5-methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole

Cat. No.: B11880236
M. Wt: 228.33 g/mol
InChI Key: FZHKOBHDJYETEZ-UHFFFAOYSA-N
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Description

2-(6-Ethyl-5-methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole is a synthetic organic compound. It belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Ethyl-5-methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indene derivative, 6-ethyl-5-methyl-2,3-dihydro-1H-indene.

    Formation of Imidazole Ring: The indene derivative is then reacted with appropriate reagents to form the imidazole ring. This step often involves the use of formamide or other nitrogen-containing compounds under acidic or basic conditions.

    Cyclization: The final step involves cyclization to form the desired compound, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reaction.

    Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(6-Ethyl-5-methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Halogens, alkylating agents, and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

2-(6-Ethyl-5-methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole has several scientific research applications, including:

    Medicinal Chemistry: The compound may be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Biological Studies: It can be used as a tool compound to study biological pathways and mechanisms.

    Materials Science: The compound may be explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(6-Ethyl-5-methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Ethyl-5-methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole: can be compared with other imidazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and properties compared to other similar compounds. These features include the presence of the indene moiety and the specific substitution pattern on the imidazole ring.

Properties

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

2-(6-ethyl-5-methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C15H20N2/c1-3-11-9-14-12(8-10(11)2)4-5-13(14)15-16-6-7-17-15/h8-9,13H,3-7H2,1-2H3,(H,16,17)

InChI Key

FZHKOBHDJYETEZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(CCC2C3=NCCN3)C=C1C

Origin of Product

United States

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